molecular formula C16H9FN4O2 B8437851 N-(3-ethynylphenyl)-7-fluoro-6-nitroquinazolin-4-amine

N-(3-ethynylphenyl)-7-fluoro-6-nitroquinazolin-4-amine

Cat. No. B8437851
M. Wt: 308.27 g/mol
InChI Key: LXAQXVGQGJGMAA-UHFFFAOYSA-N
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Patent
US09388170B2

Procedure details

To a solution of 4-chloro-7-fluoro-6-nitroquinazoline (12 g, 0.052 mol) in 120 mL DCM in an ice bath was added slowly a solution of 3-ethynylaniline (7 g, 0.060 mol) in 200 mL isopropanol. The reaction solution was stirred for 1 hour, then TEA (7 g, 0.069 mol) was added and stirred for another 0.5 hour at room temperature. The resulting solid precipitate was filtered and washed with 20 mL isopropanol twice, 20 mL H2O for twice, and dried to give N-(3-ethynylphenyl)-7-fluoro-6-nitroquinazolin-4-amine as yellow solid 8.2 g (50.3% yield).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([F:15])=[C:9]([N+:12]([O-:14])=[O:13])[CH:10]=2)[N:5]=[CH:4][N:3]=1.[C:16]([C:18]1[CH:19]=[C:20]([CH:22]=[CH:23][CH:24]=1)[NH2:21])#[CH:17]>C(Cl)Cl.C(O)(C)C>[C:16]([C:18]1[CH:19]=[C:20]([NH:21][C:2]2[C:11]3[C:6](=[CH:7][C:8]([F:15])=[C:9]([N+:12]([O-:14])=[O:13])[CH:10]=3)[N:5]=[CH:4][N:3]=2)[CH:22]=[CH:23][CH:24]=1)#[CH:17]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
ClC1=NC=NC2=CC(=C(C=C12)[N+](=O)[O-])F
Name
Quantity
7 g
Type
reactant
Smiles
C(#C)C=1C=C(N)C=CC1
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
TEA
Quantity
7 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction solution was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for another 0.5 hour at room temperature
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The resulting solid precipitate was filtered
WASH
Type
WASH
Details
washed with 20 mL isopropanol twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
20 mL H2O for twice, and dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#C)C=1C=C(C=CC1)NC1=NC=NC2=CC(=C(C=C12)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: PERCENTYIELD 50.3%
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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